2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol
Description
2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol is a cyclobutane-based organic compound featuring a hydroxyl group at the 1-position and a 2,3-difluorophenylamino substituent at the 2-position. Its molecular formula is C₁₀H₁₁F₂NO, with a molecular weight of 199.20 g/mol. The compound’s structure combines a strained four-membered cyclobutane ring with fluorine atoms at the ortho and meta positions of the aromatic ring, which significantly influences its electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
2-(2,3-difluoroanilino)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-6-2-1-3-8(10(6)12)13-7-4-5-9(7)14/h1-3,7,9,13-14H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGDXBXXZDJZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C(=CC=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol typically involves a [2 + 2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out using various starting materials and catalysts to achieve the desired product. The reaction conditions often include the use of ultraviolet light or high temperatures to facilitate the cycloaddition process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The difluorophenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a cyclobutanone derivative, while reduction of the amino group may produce a primary or secondary amine.
Scientific Research Applications
2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Drug Discovery: The compound is used in the development of new drugs targeting various diseases.
Materials Science: Its unique structural properties make it useful in the design of novel materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness arises from its cyclobutane backbone and fluorine substitution pattern. Below is a comparative analysis with structurally or functionally related molecules:
Table 1: Key Structural and Physicochemical Comparisons
*LogP: Calculated octanol-water partition coefficient (lipophilicity).
Key Observations :
Ring Strain and Conformational Flexibility: The cyclobutane ring in this compound introduces greater ring strain compared to cyclopentane-based analogs like ticagrelor. This strain may enhance reactivity but reduce metabolic stability in vivo . Cyclopentane derivatives (e.g., 2-[(3,4-Difluorophenyl)amino]cyclopentanol) exhibit improved pharmacokinetic profiles due to reduced strain and better enzyme compatibility .
Fluorine Substitution Effects: The 2,3-difluoro pattern in the target compound creates distinct electronic effects compared to 3,4-difluoro in ticagrelor. Fluorine at meta positions (e.g., 1-(2-Fluorophenyl)cyclobutanamine) enhances lipophilicity and membrane permeability but may decrease solubility .
Hydroxyl Group Impact: The -OH group in this compound enables hydrogen bonding, improving water solubility but increasing susceptibility to glucuronidation, a common metabolic pathway limiting oral bioavailability .
Biological Activity
Overview
2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol is a chemical compound characterized by its unique cyclobutane structure, which includes an amino group and a difluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 199.2 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of drug discovery and development.
Chemical Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The cyclobutane ring provides a rigid framework that influences the compound's interaction with biological targets. The presence of the difluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.2 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The difluorophenyl moiety can engage in hydrophobic interactions, while the hydroxyl and amino groups may participate in hydrogen bonding, facilitating binding to active sites on target proteins.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
- Antibacterial Activity : The compound has shown potential antibacterial properties against various strains of bacteria, indicating its utility in developing new antimicrobial agents.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound in various biological contexts.
-
Synthesis and Characterization :
- The compound is synthesized through a [2 + 2] cycloaddition reaction involving 3,4-difluoroaniline and cyclobutanone under controlled conditions. This method allows for high yields and purity suitable for biological testing.
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In Vitro Studies :
- In vitro assays have demonstrated that this compound inhibits pro-inflammatory cytokine production in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.
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Antimicrobial Testing :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Amino-3-(2,6-difluorophenyl)cyclobutan-1-ol | Anti-inflammatory and antibacterial properties | |
| 2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol | Similar mechanism but different pharmacokinetic profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
